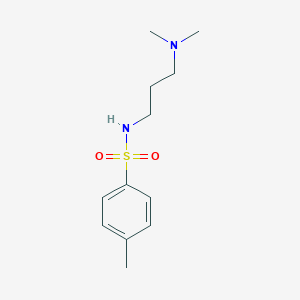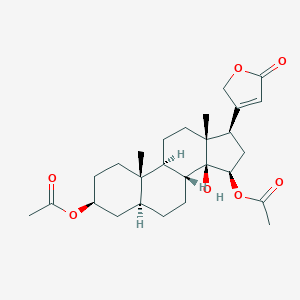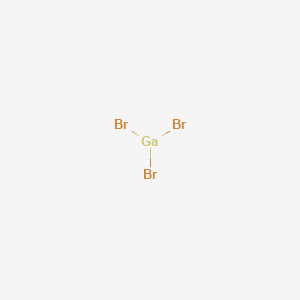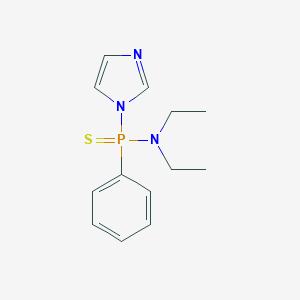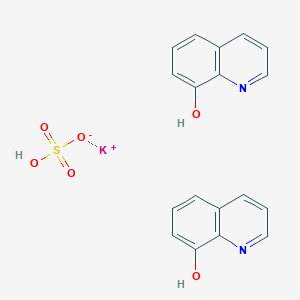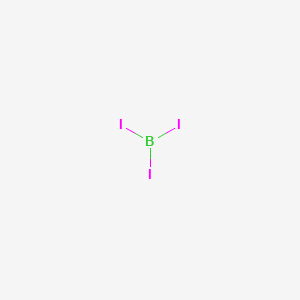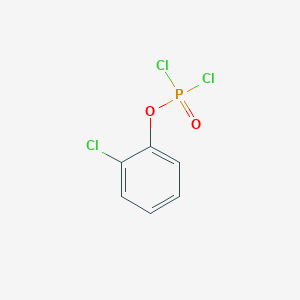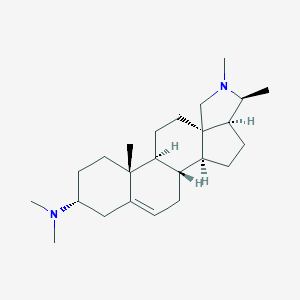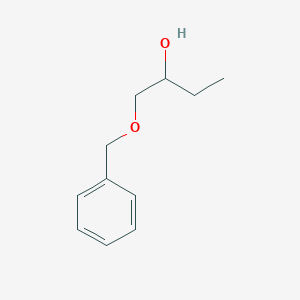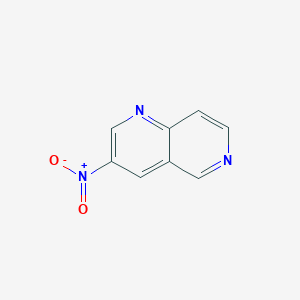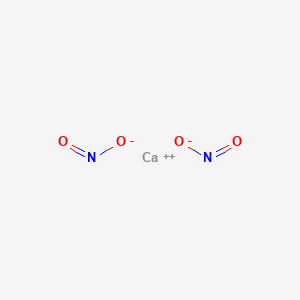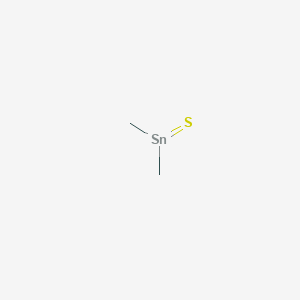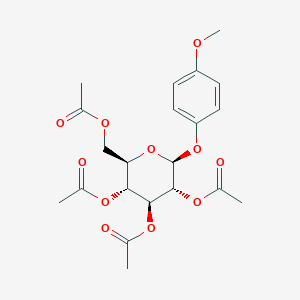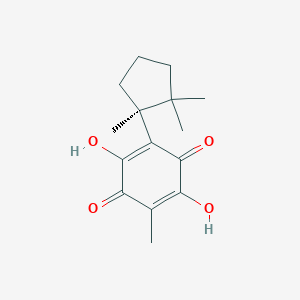
Helicobasidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helicobasidin is a cyclic peptide that is produced by the fungus, Helicobasidium mompa. It is a potent inhibitor of protein phosphatase 2A (PP2A), which is a key enzyme involved in the regulation of many cellular processes. Helicobasidin has been the subject of extensive research due to its potential applications in the fields of cancer treatment and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Chemical Structure
- Biosynthesis Pathways : Helicobasidin's biosynthesis involves the incorporation of tritium atoms from mevalonate and geranyl pyrophosphate, as demonstrated in early studies. This research contributes to understanding its chemical synthesis pathways (Adams & Hanson, 1972).
- Chemical Origins and Structure : Investigations into helicobasidin's origins reveal its derivation from farnesyl pyrophosphate, contributing to the understanding of its chemical structure, particularly the cyclopentanoid and benzoquinoid rings (Bentley & Chen, 1969).
Biological Activities and Applications
- Fungicidal Properties : Research on helicobasidin-related compounds like aureobasidin A has shown significant fungicidal activity against various fungi, indicating potential applications in antifungal therapies (Endo, Takesako, Kato, & Yamaguchi, 1997).
- Mitochondrial Respiration Effects : Studies have found that helicobasidin impacts the respiration of rat liver mitochondria, suggesting potential roles in cellular metabolism and energy regulation (Ozawa, Natori, & Momose, 1967).
Novel Phenolic Compounds
- Discovery of Related Phenolics : Research identified novel phenolics related to helicobasidin from the phytopathogenic fungus Helicobasidium mompa, expanding the chemical diversity and potential applications of helicobasidin-related compounds (Kajimoto et al., 1989).
Potential Therapeutic Applications
- Antidepressant Effects : Helicid, a constituent of Helicid nilgirica Bedd related to helicobasidin, has shown potential antidepressant effects in rat models, indicating a possible therapeutic application in mental health (Tong et al., 2019).
Other Related Research
- Phytopathogenic Fungus Studies : Helicobasidin and its derivatives have been isolated from Helicobasidium mompa, a fungus causing violet root rot in various fruit trees, suggesting its role in plant pathology (Natori, Inoue, & Nishikawa, 1967).
Eigenschaften
CAS-Nummer |
13491-25-3 |
|---|---|
Produktname |
Helicobasidin |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H20O4/c1-8-10(16)12(18)9(13(19)11(8)17)15(4)7-5-6-14(15,2)3/h16,19H,5-7H2,1-4H3/t15-/m1/s1 |
InChI-Schlüssel |
KPGNDTNKPQVYPN-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=C(C(=O)C(=C(C1=O)O)[C@]2(CCCC2(C)C)C)O |
SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C2(CCCC2(C)C)C)O |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C2(CCCC2(C)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



